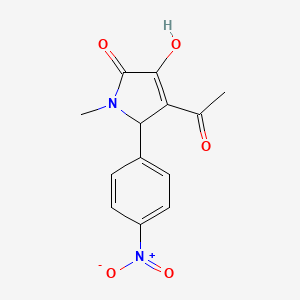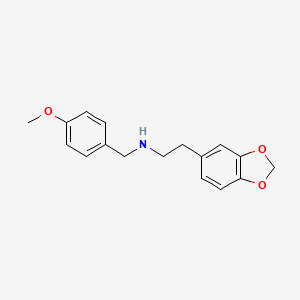![molecular formula C20H23N3O2S B5124920 N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential applications in the field of neuroimaging. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are used as biomarkers for imaging inflammation and neurodegeneration in the brain.
Wirkmechanismus
DPA-714 binds to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, a protein that is primarily located in the outer mitochondrial membrane of glial cells in the brain. Upon activation of microglia and astrocytes in response to inflammation or injury, this compound expression is upregulated, which leads to an increase in DPA-714 binding. This binding allows for the visualization of inflammation and neurodegeneration using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a high affinity for this compound, with a Ki value of 7.1 nM. It has also been shown to have good brain penetration and low toxicity, making it a safe and effective imaging agent for use in humans. DPA-714 has been used in preclinical studies to visualize neuroinflammation and neurodegeneration in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DPA-714 in lab experiments include its high affinity for N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, good brain penetration, and low toxicity. However, the limitations of using DPA-714 include its high cost and the need for specialized equipment such as PET scanners for imaging.
Zukünftige Richtungen
There are several future directions for research on DPA-714. One area of focus is the development of more potent and selective N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide ligands for improved imaging of neuroinflammation and neurodegeneration. Another area of focus is the use of DPA-714 in combination with other imaging agents for a more comprehensive understanding of the underlying mechanisms of neurological disorders. Additionally, the use of DPA-714 in clinical trials for the diagnosis and monitoring of neurological disorders is an area of active research.
Synthesemethoden
The synthesis of DPA-714 involves the reaction of 2,2-dimethyl-1,3-propanediamine with diphenylacetyl chloride, followed by the reaction with carbon disulfide and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain DPA-714 in high purity.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential use as a biomarker for neuroinflammation and neurodegeneration in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The ability of DPA-714 to selectively bind to N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide, which is upregulated in activated microglia and astrocytes in the brain, makes it a promising candidate for imaging inflammation and neurodegeneration in these disorders.
Eigenschaften
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)18(25)21-19(26)23-22-17(24)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,22,24)(H2,21,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIULHYUSUITAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5124867.png)
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)


![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)